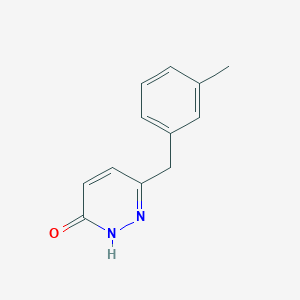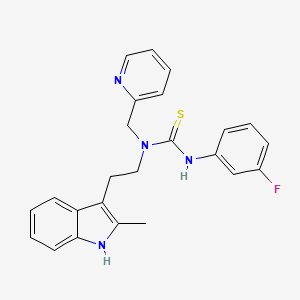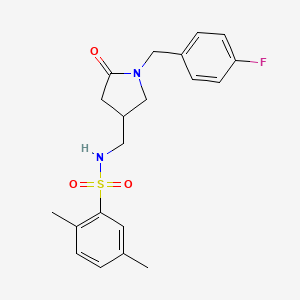![molecular formula C24H28ClN3O3S B2546525 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 932554-23-9](/img/structure/B2546525.png)
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-3(4H)-one ring system is a fused ring system that contains both sulfur and nitrogen atoms . The chlorobenzyl group is a benzene ring with a chlorine atom and a methyl group attached, and the cyclohexanecarboxamide group is a six-membered ring with a carboxamide group attached.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom on the benzyl group could be substituted with other groups in a nucleophilic substitution reaction . The carboxamide group could also undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the benzyl and cyclohexane groups could increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Stereochemical Studies and Heterocyclic Chemistry
- Conformational Study of Partially Saturated Heterocycles : Research by Bernáth et al. (1985) in "Tetrahedron" investigated the preparation and conformational study of partially saturated heterocycles, including 3,1-benzoxazines and pyrimidin-4-ones. This study contributes to understanding the stereochemistry of compounds related to 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide (Bernáth et al., 1985).
Anticancer and Anti-Inflammatory Agents
- Novel Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) in "Bioorganic chemistry" synthesized novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. These findings indicate the broader applicability of pyrimidine derivatives in therapeutic contexts (Rahmouni et al., 2016).
Antimicrobial Activities
- Novel Pyridothienopyrimidines and Pyridothienotriazines : Abdel-rahman et al. (2002) in "Journal of The Chinese Chemical Society" explored the synthesis of new pyridothienopyrimidines and their antimicrobial activities. This study provides insights into the use of thieno[3,2-d]pyrimidine derivatives in combating microbial infections (Abdel-rahman et al., 2002).
Analgesic and Anti-Inflammatory Applications
- Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines : Abu‐Hashem et al. (2020) in "Molecules" synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research broadens the scope of pyrimidine derivatives in pain and inflammation management (Abu‐Hashem et al., 2020).
Antifungal Activities
- Thieno[2,3-d]pyrimidine Derivatives : Konno et al. (1989) in "Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan" synthesized thieno[2,3-d]pyrimidine derivatives, evaluating their antifungal activities. This study contributes to the development of new antifungal agents based on pyrimidine derivatives (Konno et al., 1989).
Orientations Futures
Propriétés
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3S/c1-15(2)26-22(29)17-9-7-16(8-10-17)13-28-23(30)21-20(11-12-32-21)27(24(28)31)14-18-5-3-4-6-19(18)25/h3-6,11-12,15-17H,7-10,13-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDXWXIFHIGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)

![4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2546447.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)
![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)

![7-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2546456.png)
![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)


